molecular formula C23H26FN5O3 B12625953 N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide

Cat. No.: B12625953
M. Wt: 439.5 g/mol
InChI Key: HZZPHBBJHQTGOW-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a hybrid structure combining an imidazolone core, a piperazine moiety substituted with a 2-fluorophenyl group, and an acetamide side chain terminated by a 4-ethoxyphenyl group. The imidazolone ring (4-oxo-4,5-dihydro-1H-imidazol-5-yl) contributes to hydrogen-bonding interactions, while the 2-fluorophenyl-piperazine unit may influence receptor binding affinity, particularly in neurological or metabolic targets.

Properties

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-5-oxo-1,4-dihydroimidazol-4-yl]acetamide

InChI

InChI=1S/C23H26FN5O3/c1-2-32-17-9-7-16(8-10-17)25-21(30)15-19-22(31)27-23(26-19)29-13-11-28(12-14-29)20-6-4-3-5-18(20)24/h3-10,19H,2,11-15H2,1H3,(H,25,30)(H,26,27,31)

InChI Key

HZZPHBBJHQTGOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide is being studied for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly due to the piperazine ring which is known for its activity in this domain.

Research indicates that compounds similar to this compound exhibit significant biological activities such as:

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs) : Studies have shown that derivatives can selectively inhibit ENTs, which play critical roles in nucleotide metabolism and cellular signaling pathways .

Structure–Activity Relationship Studies

The compound has been included in structure–activity relationship (SAR) studies to identify key structural features that enhance biological activity. For instance, modifications to the piperazine moiety can significantly alter its selectivity and potency against specific targets .

Case Study 1: Inhibition of ENTs

A study evaluated a series of analogues derived from this compound for their ability to inhibit ENTs. Results indicated that certain derivatives showed enhanced selectivity for ENT2 over ENT1, suggesting their potential use in targeted therapies for conditions such as cancer and viral infections .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in animal models of depression and anxiety. The results demonstrated significant anxiolytic effects, indicating its potential utility as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Key Differences :
    • Substituent Position : The fluorophenyl group is at the para position (vs. ortho in the target compound), altering steric and electronic interactions.
    • Imidazole Modification : A methylsulfinyl group replaces the piperazine ring, introducing chirality and polarizability.
    • Core Structure : A pyridyl-acetamide group replaces the ethoxyphenyl acetamide, reducing lipophilicity.
  • Implications : The para-fluorophenyl configuration may enhance binding to serotonin or dopamine receptors, as seen in related antipsychotic agents. The sulfinyl group increases metabolic stability but reduces solubility compared to the target compound .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Key Differences :
    • Piperazine Substitution : A tosyl (4-methylbenzenesulfonyl) group replaces the 2-fluorophenyl, creating a bulkier, electron-withdrawing moiety.
    • Acetamide Terminus : A 4-fluorophenyl group (vs. 4-ethoxyphenyl) reduces electron-donating capacity.
  • Implications : The tosyl group enhances solubility via sulfonyl polarity but may hinder blood-brain barrier penetration. The lack of an ethoxy group shortens half-life due to faster oxidative metabolism .

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

  • Key Differences: Core Structure: A phthalazinone replaces the imidazolone, increasing aromaticity and rigidity. Piperazine Linkage: A ketone spacer connects the piperazine to the acetamide, altering conformational flexibility.
  • The ketone spacer could reduce metabolic degradation compared to the imidazolone’s labile amide bond .

Structural and Functional Analysis Table

Compound Core Structure Piperazine Substituent Acetamide Terminus Key Properties
Target Compound Imidazolone 2-Fluorophenyl 4-Ethoxyphenyl High lipophilicity, moderate solubility
N-{4-[4-(4-FP)-imidazol-5-yl]-pyridyl}acetamide Imidazole + pyridyl None (methylsulfinyl) Pyridyl Chirality, polarizability
N-(4-FP)-2-[4-tosyl-piperazinyl]acetamide Piperazine-sulfonyl Tosyl 4-Fluorophenyl High solubility, low BBB penetration
N-[2-(4-FP-piperazinyl)-2-oxoethyl]-phthalazinone Phthalazinone 4-Fluorophenyl Phthalazinone-linked Rigid core, kinase/DNA affinity

Abbreviations: FP = fluorophenyl; BBB = blood-brain barrier.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural analogs suggest:

  • The 2-fluorophenyl-piperazine group may confer selectivity for dopaminergic or serotonergic receptors over the para-substituted analogs.
  • The 4-ethoxyphenyl terminus likely extends half-life compared to unsubstituted or fluorophenyl termini due to reduced CYP450 metabolism.
  • Crystallographic studies using SHELXL (as referenced in –2) could resolve conformational preferences of the imidazolone core, aiding in structure-activity relationship (SAR) modeling.

Limitations : Absence of experimental binding or solubility data necessitates caution in extrapolating functional outcomes.

Biological Activity

N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

Property Value
Molecular FormulaC21H26FN3O4S
Molecular Weight435.5 g/mol
IUPAC NameN-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
InChI KeyZZCSKXUWIVQXTQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of specific molecular targets, leading to diverse biological effects.

Interaction with Receptors

Research indicates that this compound may interact with dopamine and serotonin receptors, which are critical in neurological functions. For instance, studies have shown that compounds similar to this one can act as multi-target ligands for dopamine D2 and serotonin receptors, potentially leading to antipsychotic effects .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Compound IC50 (µg/mL)
HCT1161.93.23 (Doxorubicin)
MCF72.33.23 (Doxorubicin)

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antiviral Activity

In addition to anticancer properties, compounds with similar structures have exhibited antiviral activity. For instance, a study reported that certain derivatives demonstrated protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations indicating notable antiviral capabilities .

Study on Antipsychotic Potential

A recent study focused on optimizing compounds related to this compound for antipsychotic applications. The results revealed that these compounds could inhibit dopamine responses in CHO-K1 cells expressing human dopamine D2 receptors, indicating their potential as antipsychotic agents .

Research on Enzyme Inhibition

Another significant area of research involves the inhibition of lysosomal phospholipase A2 (PLA2G15). Compounds similar to this compound have been shown to inhibit PLA2G15 activity effectively, which is crucial for understanding drug-induced phospholipidosis and potential toxicological implications .

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